4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

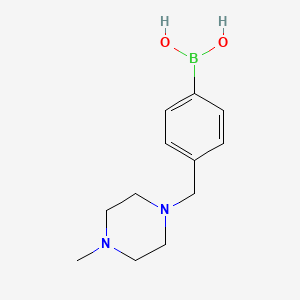

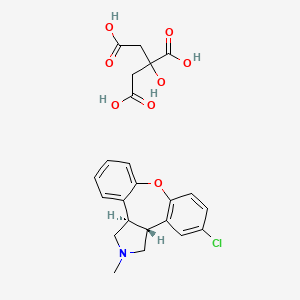

“4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid” is a chemical compound with the empirical formula C11H17BN2O2 and a molecular weight of 220.08 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringCN1CCN(CC1)c2ccc(cc2)B(O)O . The InChI representation is 1S/C11H17BN2O2/c1-13-6-8-14(9-7-13)11-4-2-10(3-5-11)12(15)16/h2-5,15-16H,6-9H2,1H3 . Physical And Chemical Properties Analysis

The compound has a molecular weight of 220.08 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The rotatable bond count is 2 . The exact mass is 220.1383080 g/mol and the monoisotopic mass is also 220.1383080 g/mol .Scientific Research Applications

Organic Synthesis and Drug Development

Phenylboronic acids have been identified as crucial intermediates in organic synthesis, offering pathways to develop a range of pharmaceutical agents. For instance, a practical synthesis method for 2-fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory and analgesic materials, demonstrates the utility of phenylboronic acid derivatives in creating complex organic molecules (Qiu et al., 2009).

Biomedical Applications

The biomedical applications of phenylboronic acid derivatives are vast, ranging from their use as fluorescent DNA stains to potential therapeutic agents. Hoechst 33258, a compound closely related to the phenylpiperazine structure, binds to the minor groove of double-stranded B-DNA, demonstrating the importance of phenylboronic acid derivatives in molecular biology and diagnostics (Issar & Kakkar, 2013). Moreover, benzoxaboroles, derivatives of phenylboronic acids, have shown significant biological activity and are under clinical trials, highlighting their potential in drug discovery and development (Adamczyk-Woźniak et al., 2009).

Electrochemical Biosensors

Phenylboronic acid and its derivatives are fundamental in constructing electrochemical biosensors, especially for glucose monitoring due to their selective binding to diols. Such biosensors offer crucial advancements in managing diabetes and other conditions where glucose monitoring is essential (Anzai, 2016).

Drug Delivery Systems

Innovative drug delivery systems utilize pH- and sugar-sensitive materials based on phenylboronic acid derivatives. These systems can precisely release drugs in response to specific physiological conditions, such as changes in blood glucose levels, demonstrating their potential in creating more effective and targeted therapy regimens (Sato et al., 2011).

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

This compound is often used as an intermediate in organic synthesis , but its specific biological targets remain to be identified.

Biochemical Pathways

The biochemical pathways affected by 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid are currently unknown

Result of Action

As an intermediate in organic synthesis , its direct biological effects are likely dependent on the final compounds it is used to produce.

properties

IUPAC Name |

[4-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BN2O2/c1-14-6-8-15(9-7-14)10-11-2-4-12(5-3-11)13(16)17/h2-5,16-17H,6-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRMKWKJAQFZKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CN2CCN(CC2)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,9-Methano-5H-pyrido[3,4-d]azepine, 6,7,8,9-tetrahydro-](/img/structure/B571405.png)